molecular formula C13H9N7 B2398293 (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile CAS No. 1024788-07-5

(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B2398293
CAS No.: 1024788-07-5
M. Wt: 263.264
InChI Key: CGHUADFJAKJZGZ-CSKARUKUSA-N
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Description

The compound "(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile" features a prop-2-enenitrile backbone substituted with a quinolin-8-ylamino group at the C3 position and a 1H-1,2,3,4-tetrazol-5-yl group at the C2 position. Its E-configuration ensures distinct spatial orientation, influencing reactivity and molecular interactions. This combination suggests applications in pharmaceuticals, particularly in kinase inhibition or antimicrobial therapies, due to quinoline’s historical role in such domains.

Properties

IUPAC Name

(E)-3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUADFJAKJZGZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/C=C(\C#N)/C3=NNN=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Formation of the Enenitrile Group: The enenitrile group can be formed through condensation reactions involving aldehydes and nitriles.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile or tetrazole groups.

    Substitution: The quinoline and tetrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or amides.

Scientific Research Applications

Pharmacological Properties

Compounds with similar structures to (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile often exhibit diverse biological activities. These include:

  • Antimicrobial Activity : Quinoline derivatives are known for their ability to combat various microbial infections.
  • Anticancer Properties : Research indicates that tetrazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Studies have demonstrated that the compound interacts with specific biological targets, which may lead to therapeutic applications in treating diseases such as cancer and infections. Biological assays are essential for evaluating its efficacy and safety in therapeutic contexts.

Synthetic Routes

Several synthetic methods can be employed to produce this compound. These methods allow chemists to tailor the synthesis based on available starting materials and desired yields. Some notable synthetic approaches include:

  • Condensation Reactions : Utilizing quinoline derivatives and tetrazole precursors.
  • Multi-step Synthesis : Involving intermediate compounds that facilitate the formation of the final product.

These synthetic strategies highlight the versatility of this compound in organic synthesis.

Drug Development

The dual functionality provided by both quinoline and tetrazole moieties enhances the biological activity of this compound compared to compounds containing only one of these functional groups. This unique combination may lead to the development of novel therapeutic agents targeting various diseases.

Potential Case Studies

Several studies have explored the pharmacological potential of similar compounds:

StudyFindings
Fridley et al. (2011)Investigated pyrimidine analogs with anticancer properties; highlighted the importance of structural modifications for enhanced efficacy .
Champion et al. (2015)Reviewed thiazole-pyrimidine compounds for medicinal applications; emphasized the significance of heterocyclic chemistry in drug design .
Chaudhary et al. (2014)Developed pyrimidine derivatives with potent biological activities; provided insights into structure–activity relationships .

These studies indicate that structural modifications can significantly impact the biological activity of heterocyclic compounds.

Mechanism of Action

The mechanism of action of (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA/RNA: Affect gene expression or replication.

    Modulate Receptors: Influence receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight Substituent (R) Biological Activity/Application Reference
(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile C₁₃H₈N₇ 286.26 g/mol Quinolin-8-ylamino Potential kinase inhibition, antimicrobial
2-(2H-2,3,4,5-Tetrazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile C₁₆H₁₂N₆O 304.31 g/mol 4-Phenoxyphenylamino Agrochemical research (herbicides)
β-(1,2,4-Triazol-1-yl)-L-alanine C₅H₈N₄O₂ 168.15 g/mol 1,2,4-Triazolyl Metabolite of fungicide myclobutanil
Ivabradine intermediate: (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile C₁₁H₁₁NO₂ 201.21 g/mol 3,4-Dimethoxyphenyl Synthesis of Ivabradine (cardiac)

Key Observations

Tetrazole vs. Triazole Moieties :

  • The tetrazole group in the target compound (vs. triazole in β-(1,2,4-triazol-1-yl)-L-alanine) offers stronger hydrogen-bonding capacity and higher acidity (pKa ~4.9 vs. ~8.0 for triazoles), enhancing binding to biological targets.
  • Triazoles are more commonly used in agrochemicals (e.g., myclobutanil metabolites), whereas tetrazoles are preferred in drug design for metabolic stability.

Substituent Effects: The quinolin-8-yl group in the target compound introduces a planar aromatic system, enabling DNA intercalation or enzyme inhibition, unlike the 4-phenoxyphenyl group in ’s compound, which has a lipophilic ether linkage suited for membrane penetration in herbicides. The 3,4-dimethoxyphenyl group in Ivabradine’s intermediate contributes to cardiac-specific ion channel modulation, highlighting how substituent electronics (methoxy groups) direct therapeutic outcomes.

Backbone Reactivity :

  • The prop-2-enenitrile core facilitates Michael addition reactions, as seen in the synthesis of triazole derivatives via nucleophilic attacks on dehydroalanine esters.

Biological Activity

Introduction

The compound (2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is an organic molecule characterized by a quinoline moiety and a tetrazole group. Its structure suggests potential biological activities due to the presence of nitrogen-containing heterocycles, which are commonly associated with pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H9N7C_{13}H_{9}N_{7} with a molecular weight of 263.264 g/mol. The compound's structure includes a prop-2-enenitrile backbone that contributes to its reactivity and biological activity. The unique electronic and steric characteristics imparted by the quinoline and tetrazole groups enhance its potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its interactions with various biological targets. Compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing quinoline and tetrazole moieties have been shown to possess significant antibacterial properties against various pathogens.
  • Anticancer Properties : The presence of these functional groups may contribute to the inhibition of cancer cell growth by targeting specific cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial efficacy of compounds related to quinoline and tetrazole derivatives. For instance, a series of 1,2,3-triazole-8-quinolinol hybrids were synthesized and tested against Gram-positive and Gram-negative bacteria. One hybrid exhibited an MIC value of 10 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity comparable to standard antibiotics .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
1,2,3-triazole-8-quinolinol10Staphylococcus aureus
Hybrid Compound A20Bacillus subtilis
Hybrid Compound B15Escherichia coli

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, in vitro assays on various cancer cell lines (e.g., MDA-MB-231, PC-3) demonstrated that certain quinoline-based compounds significantly reduced cell viability at concentrations as low as 15 µM. Notably, compounds were identified that effectively inhibited growth in prostate cancer cells while showing minimal toxicity towards normal human fibroblast cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineGI50 (µM)Effect on Viability (%)
Compound AMDA-MB-2311050
Compound BPC-31556
Control (Doxorubicin)MDA-MB-2310.5<20

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : By interacting with key proteins involved in cell cycle regulation or apoptosis, this compound could induce cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives:

  • Synthesis and Evaluation : A recent study synthesized a new series of quinoline derivatives and evaluated their antibacterial activities against various pathogens using disk diffusion methods .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins, providing insights into their potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols, including condensation reactions and functional group modifications. Key steps include:

  • Quinoline-8-amine precursor preparation : Use Suzuki-Miyaura coupling or nucleophilic substitution to introduce substituents to the quinoline core .
  • Tetrazole incorporation : Employ Huisgen cycloaddition or nitrile-tetrazole cyclization under acidic conditions (e.g., HCl/NaN₃) .
  • E/Z isomer control : Optimize solvent polarity (e.g., DMF or DMSO) and temperature to favor the (2E)-configuration via kinetic vs. thermodynamic control .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield/Selectivity
Reaction temperature60–80°CMinimizes side reactions
CatalystPd(PPh₃)₄ or CuIEnhances coupling efficiency
SolventDMF/THF (1:1)Balances solubility/reactivity

Q. How should structural characterization be performed to confirm regiochemistry and purity?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign peaks for the quinoline (δ 7.5–9.0 ppm), tetrazole (δ 8.5–9.5 ppm), and α,β-unsaturated nitrile (δ 6.0–7.0 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve the (2E)-configuration and hydrogen-bonding patterns (e.g., tetrazole N–H···N quinoline interactions) .

Q. Example crystallographic data :

Bond Angle/TorsionValue (°)Significance
C=N-C (tetrazole)120.32Confirms sp² hybridization
Quinoline-tetrazole dihedral15.4Indicates planarity for conjugation

Advanced Research Questions

Q. How can mechanistic studies elucidate bioactivity against enzymatic targets?

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to kinases or proteases, using immobilized enzyme and varying ligand concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (H-bonding) binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., tetrazole as a zinc-binding group in metalloenzymes) .

Q. Key findings :

  • The tetrazole moiety may act as a bioisostere for carboxylic acids, enhancing membrane permeability .
  • Quinoline’s π-stacking with aromatic residues (e.g., Phe in ATP-binding pockets) contributes to selectivity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Purity verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities >98% .
  • Solubility adjustments : Test DMSO/PBS ratios to avoid aggregation in assays.
  • Off-target profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Case study : If computational models predict IC₅₀ < 1 μM but experimental IC₅₀ > 10 μM:

  • Check for metabolic instability via microsomal assays .
  • Analyze cellular uptake using LC-MS/MS .

Q. What strategies optimize structure-activity relationship (SAR) studies for this scaffold?

  • Quinoline modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at C-2/C-5 to enhance target affinity .
  • Tetrazole replacements : Test 1,2,3-triazoles or carboxylates to compare zinc-chelating capacity .
  • Stereoelectronic tuning : Replace the nitrile with alkynes or amides to modulate electronic effects .

Q. SAR design workflow :

Synthesize 10–15 analogs with systematic substituent variations.

Validate in enzymatic assays (IC₅₀) and cytotoxicity screens (CC₅₀).

Use QSAR models (e.g., CoMFA) to correlate electronic descriptors (σ, π) with activity .

Q. How to address limitations in stability during long-term experimental assays?

  • Storage conditions : Store at –20°C in argon-purged vials to prevent oxidation .
  • Degradation monitoring : Use UPLC-PDA at t = 0, 24, 48 hrs to track decomposition products.
  • Stabilizing additives : Include 1 mM EDTA in buffer to inhibit metal-catalyzed degradation .

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